4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid

Description

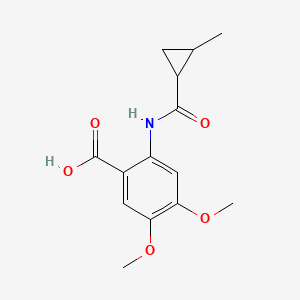

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid (CAS: 749920-67-0) is a benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic ring and a 2-methylcyclopropaneamido group at the ortho position.

This compound is structurally analogous to intermediates in pharmaceutical synthesis, such as methotrexate derivatives (e.g., 4,5-dimethoxy-substituted benzoic acids) , but its unique substitution pattern distinguishes it from classical analogs.

Properties

IUPAC Name |

4,5-dimethoxy-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-7-4-8(7)13(16)15-10-6-12(20-3)11(19-2)5-9(10)14(17)18/h5-8H,4H2,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUIECQNIKMIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzoic acid and 2-methylcyclopropanecarboxylic acid.

Formation of Amide Bond: The carboxylic acid group of 2-methylcyclopropanecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4,5-dimethoxybenzoic acid to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize impurities.

Types of Reactions:

Oxidation: The methoxy groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)benzaldehyde or this compound.

Reduction: Formation of 4,5-dimethoxy-2-(2-methylcyclopropylamino)benzoic acid.

Substitution: Formation of 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-nitrobenzoic acid or 4,5-dimethoxy-2-(2-methylcyclopropaneamido)-3-chlorobenzoic acid.

Scientific Research Applications

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Methoxy groups in all analogs enhance lipophilicity and resistance to oxidative degradation compared to unsubstituted benzoic acid .

Extraction and Solubility Behavior

Table 2: Extraction Efficiency and Diffusivity Trends (Based on Benzoic Acid Analogs)

Mechanistic Insights:

- The target compound’s high methoxy content and amido group likely increase its distribution coefficient (m) , enabling rapid extraction in emulsion liquid membrane systems, akin to benzoic acid .

- However, steric effects from the cyclopropaneamido group may reduce effective diffusivity compared to simpler analogs like 4,5-dimethoxy-2-methylbenzoic acid .

Table 3: Toxicity Predictions Based on QSTR Models

| Compound Type | 0JA (Zero-Order Connectivity Index) | 1JA (First-Order Connectivity Index) | Predicted Oral LD₅₀ (mg/kg) |

|---|---|---|---|

| Benzoic acid | 2.12 | 1.78 | 1,700–2,500 |

| 4,5-Dimethoxy-2-methylbenzoic acid | 3.45 | 2.91 | ~500–800 (estimated) |

| Target compound | 4.02 (estimated) | 3.45 (estimated) | ~200–400 (estimated) |

Analysis:

- This aligns with QSTR models where elevated indices correlate with lower LD₅₀ values .

- The cyclopropaneamido group may introduce reactive sites (e.g., strained cyclopropane), necessitating further in vivo studies for safety validation.

Biological Activity

4,5-Dimethoxy-2-(2-methylcyclopropaneamido)benzoic acid (CAS No. 749920-67-0) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 279.29 g/mol. The structure includes methoxy groups and a cyclopropane moiety, which are significant for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In a study conducted on human cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The compound's ability to induce cell cycle arrest at specific phases suggests potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Cell cycle arrest and apoptosis induction |

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM.

- Case Study 2 : Research conducted by Biosynth Group focused on the antimicrobial properties against Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.